molecular formula C7H14N2O B1400014 2-(azetidin-3-yl)-N,N-dimethylacetamide CAS No. 1344324-95-3

2-(azetidin-3-yl)-N,N-dimethylacetamide

Cat. No.: B1400014
CAS No.: 1344324-95-3
M. Wt: 142.2 g/mol
InChI Key: OFYOMMUXLFYZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(azetidin-3-yl)-N,N-dimethylacetamide is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production of 2-(azetidin-3-yl)-N,N-dimethylacetamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the azetidine ring or the N,N-dimethylacetamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the acetamide group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(azetidin-3-yl)-N,N-dimethylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound’s biological activity is studied to understand its interactions with various biological targets.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The N,N-dimethylacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azetidin-3-yl)-N,N-dimethylpropionamide
  • 2-(azetidin-3-yl)-N,N-dimethylbutyramide
  • 2-(azetidin-3-yl)-N,N-dimethylvaleramide

Uniqueness

2-(azetidin-3-yl)-N,N-dimethylacetamide is unique due to its specific structural features, such as the azetidine ring and the N,N-dimethylacetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(azetidin-3-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9(2)7(10)3-6-4-8-5-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYOMMUXLFYZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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